1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene can be synthesized through a series of halogenation and methoxylation reactions. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide. The reaction typically proceeds under mild conditions, providing good to excellent yields of the desired methoxylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions. The methoxylation step can be achieved using methoxide ions in the presence of suitable solvents and catalysts to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as methoxide ions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives, while reduction reactions can target the halogen atoms to produce less halogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for methoxylation reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Major Products Formed
Methoxylated Derivatives: Formed through nucleophilic substitution reactions.
Phenolic Derivatives: Produced via oxidation of the methoxy group.
Less Halogenated Compounds: Resulting from reduction reactions targeting the halogen atoms
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where the halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene: Similar structure with slight differences in the position of substituents.
1-Bromo-2-chloro-5-fluoro-4-methoxybenzene: Another isomer with different substitution patterns.
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of multiple halogens and a methoxy group allows for diverse chemical transformations and interactions, making it a valuable compound for synthetic and industrial chemistry .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMWSUDDDQCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682110 | |
Record name | 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901236-75-7 | |
Record name | 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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